Cas no 223784-70-1 (1-[4-Amino-2-[4-(4-methyl-1-piperazinyl)phenylamino]thiazol-5-yl]-1-(2,6-difluorophenyl)methanone)

1-[4-Amino-2-[4-(4-methyl-1-piperazinyl)phenylamino]thiazol-5-yl]-1-(2,6-difluorophenyl)methanone structure
223784-70-1 structure
Product Name:1-[4-Amino-2-[4-(4-methyl-1-piperazinyl)phenylamino]thiazol-5-yl]-1-(2,6-difluorophenyl)methanone
CAS-nummer:223784-70-1
MF:C21H21F2N5OS
MW:429.486149549484
CID:1409776
PubChem ID:9867295
Update Time:2025-04-20

1-[4-Amino-2-[4-(4-methyl-1-piperazinyl)phenylamino]thiazol-5-yl]-1-(2,6-difluorophenyl)methanone Chemische en fysische eigenschappen

Naam en identificatie

    • 1-[4-Amino-2-[4-(4-methyl-1-piperazinyl)phenylamino]thiazol-5-yl]-1-(2,6-difluorophenyl)methanone
    • AG-12275
    • {4-AMINO-2-[4-(4-METHYL-PIPERAZIN-1-YL)-PHENYLAMINO]-THIAZOL-5-YL}-(2,6-DIFLUORO-PHENYL)-METHANONE
    • BDBM50592046
    • SCHEMBL5726610
    • 223784-70-1
    • (4-Amino-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)thiazol-5-yl)(2,6-difluorophenyl)methanone
    • CHEMBL5185655
    • PD129647
    • Inchi: 1S/C21H21F2N5OS/c1-27-9-11-28(12-10-27)14-7-5-13(6-8-14)25-21-26-20(24)19(30-21)18(29)17-15(22)3-2-4-16(17)23/h2-8H,9-12,24H2,1H3,(H,25,26)
    • InChI-sleutel: VUUCDNZACXXJSO-UHFFFAOYSA-N
    • LACHT: S1C(C(C2C(=CC=CC=2F)F)=O)=C(N)N=C1NC1C=CC(=CC=1)N1CCN(C)CC1

Berekende eigenschappen

  • Exacte massa: 429.14373
  • Monoisotopische massa: 429.14348781g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 5
  • Complexiteit: 576
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.8
  • Topologisch pooloppervlak: 103Ų

Experimentele eigenschappen

  • PSA: 74.49
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